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molecular formula C20H14F3NO3S B1246813 [3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone

[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone

Cat. No. B1246813
M. Wt: 405.4 g/mol
InChI Key: GKKBODHPYCNSJW-UHFFFAOYSA-N
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Patent
US07244753B2

Procedure details

To 2-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))-2-phenylethanenitrile (Ryan Scientific Inc., South Carolina, U.S., 4.8 g, 16.17 mmol) and 4-(methylthio)benzeneboronic acid (4.15 g, 25 mmol) dissolved in anhydrous dioxane (80 mL) were added successively, tris(dibenzylideneacetone)dipalladium (0.58 g, 0.633 mmol), tri-tert-butylphosphine (150 mg, 0.724 mmol) followed by cesium carbonate (6.5 g, 20 mmol). The resulting mixture was heated at reflux overnight under a nitrogen atmosphere. Additional 4-(methylthio)benzeneboronic acid (4.15 g, 25 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.58 g, 0.633 mmol), tri-tert-butylphosphine (150 mg, 0.724 mmol) and cesium carbonate (6.5 g, 20 mmol) were added and the reaction mixture was heated at reflux for another 24 hours, then cooled to room temperature and solvent was evaporated. The residue was treated with water and then extracted with ethyl acetate (1×250 mL). The combined organic extracts were washed with water (4×250 mL), brine (1×250 mL), dried over sodium sulfate, treated with charcoal, filtered and concentrated to give the crude product. Purification by column chromatography over silica gel using 5% ethyl acetate in hexane gave a thick oil (1.3 g) that was a mixture (85:15) of 2-(3-(4-methylthiophenyl)-5-(trifluoromethyl)(2-pyridyl))-2-phenylethanenitrile and 3-(4-methylthiophenyl)-5-(trifluoromethyl)(2-pyridyl) phenyl ketone. This mixture was dissolved in methanol (60 mL) and OXONE® (4.35 g, 7.1 mmol) in water (15 mL) was added, and then stirred at room temperature for 1.5 hours. The resulting mixture was neutralized with ammonium hydroxide, the solvent was evaporated and the residue extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed with water (2×50 mL), brine (1×25 mL), dried over sodium sulfate, filtered and solvent was evaporated to give the crude product. Purification by column chromatography over silica gel using a gradient of 20 to 40% ethyl acetate in hexane gave the less polar compound, 3-(4-(methylsulfonyl)phenyl)-5-(trifluoromethyl)(2-pyridyl) phenyl ketone, as a white crystalline product (85 mg), mp 141-142° C. 1H NMR (CDCl3) δ 9.03 (s, 1H), 8.14 (d, J=1.3 Hz, 1H), 7.96 (d, J=8.3 Hz, 2H), 7.85 (dd, J=7.2 and 1.0 Hz, 2H), 7.66 (t, J=7.6 Hz, 1H), 7.58 (d, J=8.3 Hz, 2H), 7.51 (t, J=7.5 Hz, 2H), 3.03 (s, 3H); 13C NMR (CDCl3) δ 193.1, 158.2, 145.05, 141.5, 140.7, 135.3, 134.3, 130.3 (2C), 129.7 (2C), 128.2 (2C), 127.8, (2C), 127.0 (q, J=33 Hz, CF3), 124.6, 121.0, 44.3; LRMS (APIMS) m/z 406 (M+H)+.
Name
2-(3-(4-methylthiophenyl)-5-(trifluoromethyl)(2-pyridyl))-2-phenylethanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(4-methylthiophenyl)-5-(trifluoromethyl)(2-pyridyl) phenyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]SC1C=CC(C2C(C(C3C=CC=CC=3)C#N)=NC=C(C(F)(F)F)C=2)=CC=1.[C:28]1([C:34]([C:36]2[C:41]([C:42]3[CH:47]=[CH:46][C:45](SC)=[CH:44][CH:43]=3)=[CH:40][C:39]([C:50]([F:53])([F:52])[F:51])=[CH:38][N:37]=2)=[O:35])[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.O[O:55][S:56]([O-:58])=O.[K+].[OH-].[NH4+]>CO.O>[C:28]1([C:34]([C:36]2[C:41]([C:42]3[CH:43]=[CH:44][C:45]([S:56]([CH3:1])(=[O:58])=[O:55])=[CH:46][CH:47]=3)=[CH:40][C:39]([C:50]([F:53])([F:51])[F:52])=[CH:38][N:37]=2)=[O:35])[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:2.3,4.5|

Inputs

Step One
Name
2-(3-(4-methylthiophenyl)-5-(trifluoromethyl)(2-pyridyl))-2-phenylethanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=CC=C(C=C1)C=1C(=NC=C(C1)C(F)(F)F)C(C#N)C1=CC=CC=C1
Step Two
Name
3-(4-methylthiophenyl)-5-(trifluoromethyl)(2-pyridyl) phenyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1=NC=C(C=C1C1=CC=C(C=C1)SC)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×50 mL), brine (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography over silica gel using a gradient of 20 to 40% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C1=NC=C(C=C1C1=CC=C(C=C1)S(=O)(=O)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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